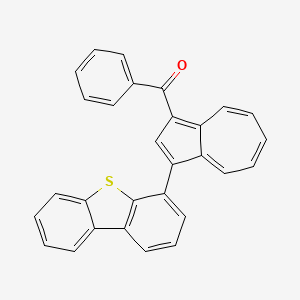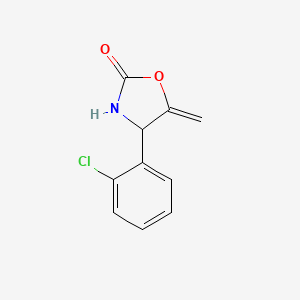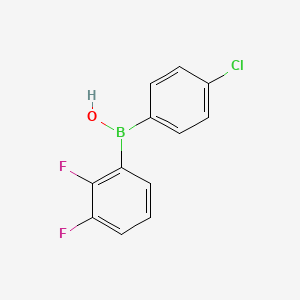
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to a 4-chlorophenyl group and a 2,3-difluorophenyl group. The presence of both chlorine and fluorine atoms in the phenyl rings imparts distinct reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2,3-difluorophenyl)borinic acid typically involves the reaction of 4-chlorophenylboronic acid with 2,3-difluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids or borinic acids.
Scientific Research Applications
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs and enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2,3-difluorophenyl)borinic acid involves its interaction with molecular targets through its boron atom. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transmetalation step, where the boron-bound aryl group is transferred to the palladium catalyst. This step is crucial for the formation of the carbon-carbon bond in the final product .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 2,3-Difluorophenylboronic acid
- (3,4-Difluorophenyl)boronic acid
Uniqueness
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct reactivity and stability compared to other boronic acids. The dual substitution pattern allows for selective reactions and applications that are not possible with simpler boronic acids .
Properties
CAS No. |
872495-76-6 |
|---|---|
Molecular Formula |
C12H8BClF2O |
Molecular Weight |
252.45 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2,3-difluorophenyl)borinic acid |
InChI |
InChI=1S/C12H8BClF2O/c14-9-6-4-8(5-7-9)13(17)10-2-1-3-11(15)12(10)16/h1-7,17H |
InChI Key |
CUROKTVHDUDSCO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(C2=C(C(=CC=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)

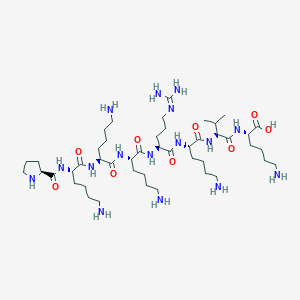
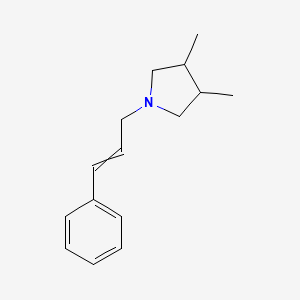
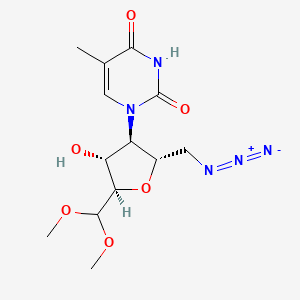
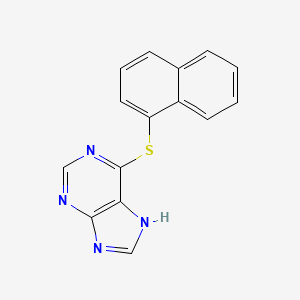

![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
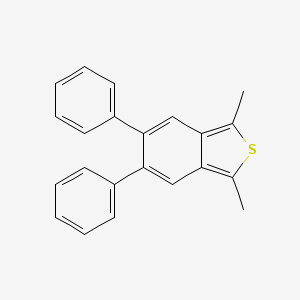
![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
